5-Fluoro-L-tryptophan

Overview

Description

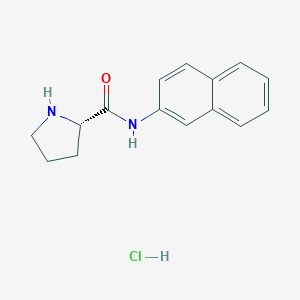

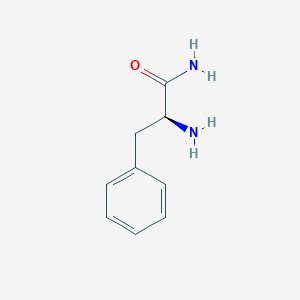

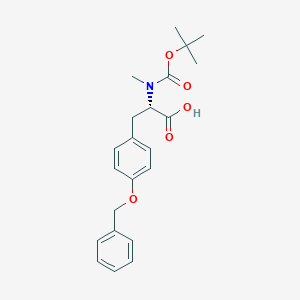

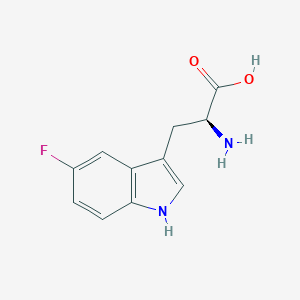

Fluorotryptophane is a fluorinated derivative of the amino acid tryptophan. It is a non-proteinogenic α-amino acid, meaning it is not incorporated into proteins during translation. The compound is characterized by the substitution of a hydrogen atom on the indole ring of tryptophan with a fluorine atom. This modification imparts unique properties to fluorotryptophane, making it valuable in various scientific research applications .

Mechanism of Action

Target of Action

The primary targets of 5-Fluoro-L-tryptophan are Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes. Triosephosphate isomerase is involved in glycolysis and gluconeogenesis, while Glutathione S-transferase Mu 1 is involved in the detoxification of electrophilic compounds, including carcinogens, therapeutic drugs, and environmental toxins, by conjugation with glutathione.

Mode of Action

This compound is used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy . It is believed to cause malfunctioning of enzymes that have had replacements of tryptophan residues by 5-fluoro-tryptophan .

Biochemical Pathways

This compound is incorporated into proteins in normal protein synthesis . It is involved in the enzymatic conversion of tryptophan into tryptamine, a critical biogenic amine . This process plays a fundamental role in both primary and secondary metabolisms in all living organisms .

Result of Action

This compound is nonspecifically cytotoxic . It is believed this cytotoxicity is due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluoro-tryptophan . At least one case is known where 5-fluoro-tryptophan substitution leads to significantly greater catalytic activity .

Action Environment

It is known that the compound is incorporated into proteins in normal protein synthesis , suggesting that its action may be influenced by factors that affect protein synthesis, such as temperature, pH, and the presence of other molecules.

Biochemical Analysis

Biochemical Properties

5-Fluoro-L-tryptophan is incorporated into proteins in normal protein synthesis . It is believed that this is due to malfunctioning enzymes that have had replacements of tryptophan residues by this compound . At least one case is known where this compound substitution leads to significantly greater catalytic activity .

Cellular Effects

This compound is nonspecifically cytotoxic . It is believed that this cytotoxicity is due to malfunctioning enzymes that have had replacements of tryptophan residues by this compound .

Molecular Mechanism

The molecular mechanism of this compound is believed to be due to its incorporation into proteins in place of tryptophan, which can lead to malfunctioning enzymes . This can result in nonspecific cytotoxicity .

Temporal Effects in Laboratory Settings

It is known that this compound can be incorporated into proteins in normal protein synthesis .

Dosage Effects in Animal Models

It is known that this compound is nonspecifically cytotoxic .

Metabolic Pathways

This compound can be used as a substrate analog to study enzyme mechanisms by NMR spectroscopy . It is believed to follow the same metabolic pathways as tryptophan .

Transport and Distribution

It is known that this compound can be incorporated into proteins in normal protein synthesis .

Subcellular Localization

It is known that this compound can be incorporated into proteins in normal protein synthesis , suggesting that it may be found wherever these proteins are localized within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorotryptophane can be synthesized through several methods. One common approach involves the fluorination of tryptophan derivatives. For example, 5-fluorotryptophan can be prepared by the fluorination of tryptophan using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions . Another method involves the preparation of 18F-labeled fluorotryptophan derivatives for use as positron emission tomography (PET) tracers. This involves the use of boronate radiolabeling precursors and alcohol-enhanced Cu-mediated radiofluorination .

Industrial Production Methods

Industrial production of fluorotryptophane typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Fluorotryptophane undergoes various chemical reactions, including:

Oxidation: Fluorotryptophane can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert fluorotryptophane to its reduced forms.

Substitution: The fluorine atom on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of fluorotryptophane include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Major products formed from the reactions of fluorotryptophane include fluorinated indole derivatives, reduced forms of fluorotryptophane, and substituted fluorotryptophane compounds .

Scientific Research Applications

Fluorotryptophane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

5-Fluorotryptophan: A fluorinated derivative with the fluorine atom at the 5-position of the indole ring.

4-Fluorotryptophane: A fluorinated derivative with the fluorine atom at the 4-position of the indole ring.

Uniqueness

Fluorotryptophane’s uniqueness lies in its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated tryptophan derivatives, fluorotryptophane may exhibit different reactivity, binding affinity, and fluorescence characteristics, making it valuable for specific research applications .

Properties

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQIVHQSQUEAJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020654 | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16626-02-1 | |

| Record name | 5-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-fluorotryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Fluoro-L-tryptophan's interaction with tryptophan synthase?

A1: this compound (5-F-Trp) exhibits intriguing interactions with tryptophan synthase. Research has shown that while the enzyme preferentially binds the naturally occurring L-tryptophan, it also binds 5-fluoro-D-tryptophan more tightly than this compound. [] Interestingly, tryptophan synthase can catalyze the slow interconversion of D and L isomers of 5-F-Trp, tryptophan, and (3S)-2,3-dihydro-5-fluorotryptophan. This isomerization, while biochemically insignificant in vivo due to its slow rate, provides insights into the enzyme's active site and substrate binding requirements. []

Q2: How is this compound utilized in studying protein structure and dynamics?

A2: this compound serves as a valuable tool for studying protein structure and dynamics due to its fluorescent properties. Researchers have employed 5-F-Trp as a substitute for tryptophan in peptides to study their behavior under various conditions. For instance, 5-F-Trp incorporated at the N-terminus of short peptides, in conjunction with a C-terminal quencher molecule, allowed researchers to use Förster resonance energy transfer (sdFRET) and collision-induced fluorescence quenching (CIFQ) to investigate the peptides' response to pH changes. This approach revealed unexpected behavior of charged hexapeptides, challenging conventional understanding of Coulomb repulsion in these systems. []

Q3: Can this compound be incorporated into proteins expressed in living systems?

A3: Yes, this compound can be incorporated into proteins expressed in living cells. Studies have successfully demonstrated the incorporation of 5-F-Trp into a glycosylation-deficient mutant of Candida antarctica lipase B (CalB N74D) expressed in Pichia pastoris. By supplementing a P. pastoris strain auxotrophic for aromatic amino acids with 5-F-Trp, researchers achieved residue-specific replacement of tryptophan, confirmed by mass analysis. [] This method enables the production of "fluorous" proteins with potentially altered properties.

Q4: What are the effects of global fluorination on protein properties?

A4: Global fluorination, achieved by incorporating fluorinated amino acids like 5-F-Trp, can impact protein properties. In the case of CalB N74D, global fluorination with 5-F-Trp, along with other fluorinated amino acids, led to changes in secondary structure and a decrease in catalytic activity compared to the non-fluorinated enzyme. Interestingly, the fluorinated variant exhibited improved shelf life of its lipase activity, suggesting a potential advantage for storage of therapeutic proteins. []

Q5: Can this compound be used to study specific biological processes?

A5: Yes, this compound can be used as a tool to study specific biological processes. Research using the algae Chlamydomonas reinhardtii demonstrated that a signal derived from a 5-F-Trp-related siRNA molecule could inhibit the synthesis of tryptophan synthase beta subunit (MAA7). This inhibition was observed through increased algal growth in the presence of the prodrug 5-Fluoroindole (5-FI), which is normally converted to the toxic this compound by MAA7. [] This finding suggests the potential of using 5-F-Trp-related signals for targeted manipulation of gene expression and enzyme activity.

Q6: Are there any studies on the binding of this compound to specific proteins?

A6: Yes, researchers have investigated the binding of this compound to specific proteins. One study focused on understanding the interaction between 5-F-Trp and human serum albumin. [] Although the abstract doesn't detail the findings, it highlights the relevance of studying this interaction.

Q7: Can this compound be used in structural biology studies of complex proteins?

A7: Yes, this compound shows promise as a tool in structural biology, particularly for complex proteins like the acetylcholine receptor. Researchers successfully incorporated 5-F-Trp into the extracellular domain of the α-subunit of the Torpedo californica acetylcholine receptor expressed in Escherichia coli. [] They utilized 19F NMR spectroscopy to analyze the protein, demonstrating the potential of this technique for studying the structure and function of complex membrane proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.